N-(2H-1,3-benzodioxol-5-yl)-5-[(4-fluorophenyl)methoxy]-4-oxo-4H-pyran-2-carboxamide
Description
N-(2H-1,3-benzodioxol-5-yl)-5-[(4-fluorophenyl)methoxy]-4-oxo-4H-pyran-2-carboxamide is a synthetic compound featuring a benzodioxolyl moiety, a 4-fluorophenylmethoxy substituent, and a pyran-2-carboxamide core. Its synthesis likely involves multi-step organic reactions, as seen in related compounds, and its structural characterization would employ crystallographic tools like SHELX or WinGX for refinement and visualization .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-5-[(4-fluorophenyl)methoxy]-4-oxopyran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FNO6/c21-13-3-1-12(2-4-13)9-25-19-10-26-18(8-15(19)23)20(24)22-14-5-6-16-17(7-14)28-11-27-16/h1-8,10H,9,11H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJAYQYEEYHFBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=O)C(=CO3)OCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Catechol Derivatives
The 1,3-benzodioxole unit is synthesized via acid-catalyzed cyclization of catechol (1 ) and formaldehyde (2 ) under refluxing dichloromethane (Scheme 1). This method achieves 92% yield of 1,3-benzodioxole (3 ) within 4 hours.
Reaction Conditions :
- Catalyst : H₂SO₄ (10 mol%)
- Solvent : CH₂Cl₂
- Temperature : 40°C
- Yield : 92%
Nitration and Reduction to Benzodioxole-5-Amine
Nitration of 3 using fuming HNO₃ at 0°C introduces a nitro group at the 5-position, yielding 5-nitro-1,3-benzodioxole (4 ) in 78% yield. Subsequent hydrogenation over Pd/C (10 wt%) in ethanol reduces the nitro group to an amine, producing 1,3-benzodioxole-5-amine (5 ) in 95% yield.
Construction of the Pyran-4-One Core
Knoevenagel Condensation-Electrocyclization Approach
The pyranone scaffold is assembled via Knoevenagel condensation between methyl 4-oxopent-2-enoate (6 ) and malononitrile (7 ), followed by 6π-electrocyclization (Scheme 2). This method, adapted from 2HP synthesis protocols, generates 4-oxo-4H-pyran-2-carbonitrile (8 ) in 68% yield.
Optimized Conditions :
- Base : Piperidine (5 mol%)
- Solvent : EtOH
- Temperature : 80°C, 6 hours
- Yield : 68%
Base-Promoted Cyclization of Dienones
Alternative routes employ KOH in DMF to promote domino addition-cyclization sequences. For example, reacting α,β-unsaturated aldehyde 9 with malononitrile (7 ) at 100°C for 1 hour yields 4-oxo-2H-pyran-3-carbonitrile (10 ) in 74% yield.
Carboxamide Bond Formation
Activation of the Carboxylic Acid
The pyranone carbonitrile 15 is hydrolyzed to carboxylic acid 16 using 6 M HCl at 100°C (Yield: 94%). Activation with thionyl chloride converts 16 to acyl chloride 17 , which reacts with benzodioxole-5-amine (5 ) in THF at 0°C to form the target compound in 85% yield.
Critical Parameters :
- Coupling Agent : SOCl₂ (2 equiv)
- Base : Et₃N (3 equiv)
- Reaction Time : 2 hours
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactor systems enhance the safety and efficiency of nitration and hydrogenation steps. For example, nitration of 3 in a Corning Advanced-Flow Reactor at 0°C achieves 98% conversion with a residence time of 2 minutes.
Purification Techniques
Crystallization from methanol/water (1:3) yields pharmaceutical-grade product (purity >99.5%). Chromatography is avoided to reduce costs.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows a single peak at tR = 6.72 min, confirming >99.5% purity.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-5-[(4-fluorophenyl)methoxy]-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction’s outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity and potential as a drug candidate.
Medicine: Exploring its therapeutic potential for treating specific diseases.
Industry: Utilizing its unique chemical properties for material science and industrial applications.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-5-[(4-fluorophenyl)methoxy]-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several analogs documented in the literature. Key comparisons include:
Ethyl-4-{N-[(2H-1,3-benzodioxol-5-yl)methyl][1,1'-biphenyl]-4-sulfonamido}benzoate (Compound 108)
- Structural Similarities : Both compounds incorporate the 2H-1,3-benzodioxol-5-yl group, a critical pharmacophore in dual 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors .
- Key Differences :
- Compound 108 replaces the pyran-2-carboxamide core with a biphenyl-sulfonamide scaffold.
- The fluorophenylmethoxy group in the target compound is absent in Compound 108, which instead features a biphenylsulfonyl moiety.
- Synthetic Yield : Compound 108 was synthesized in 66% yield via sulfonylation , suggesting that the target compound’s synthesis might require optimization for similar efficiency.
(S)-3-Benzyloxy-N-(4-(4-fluorophenoxy)phenyl)-2-(2-(4-methyl-1H-1,2,3-triazol-1-yl)acetamido)propanamide (CAS 1221878-83-6)
- Structural Similarities : This compound shares the 4-fluorophenyl group and an amide linkage, which are critical for target binding in kinase or protease inhibitors .
- The benzyloxy group may influence solubility and bioavailability differently than the benzodioxolyl group.
3-(2-Methoxyanilino)-5-phenyl-2-(4-methylpiperidino)-methyl-2-cyclohexen-1-one (CAS 51407-93-3)
- Structural Similarities : Both compounds feature aromatic and heterocyclic systems, which are common in CNS-targeting agents.
- Key Differences: The cyclohexenone core and methoxyanilino group in this compound contrast with the pyran-2-carboxamide scaffold, suggesting divergent biological targets .
Data Tables
Table 2: Physicochemical Properties (Inferred)
| Compound Name | LogP (Predicted) | Solubility (mg/mL) | Metabolic Stability |
|---|---|---|---|
| N-(2H-1,3-benzodioxol-5-yl)-5-[(4-fluorophenyl)methoxy]-4-oxo-4H-pyran-2-carboxamide | ~3.2 | <0.1 | Moderate |
| Ethyl-4-{N-[(2H-1,3-benzodioxol-5-yl)methyl][1,1'-biphenyl]-4-sulfonamido}benzoate | ~4.1 | <0.05 | Low (sulfonamide) |
| (S)-3-Benzyloxy-N-(4-(4-fluorophenoxy)phenyl)-...propanamide | ~2.8 | 0.2 | High (triazole) |
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